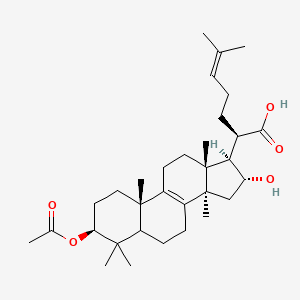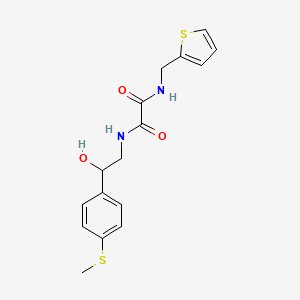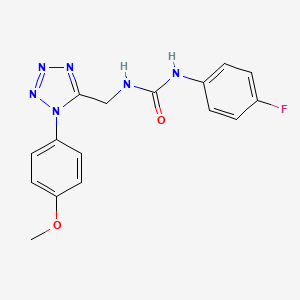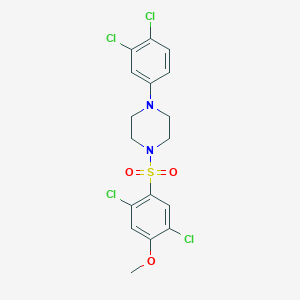
3-(3-(pirimidin-2-iloxi)pirrolidin-1-carbonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the molecular formula C16H14N4O2 and a molecular weight of 294.314, is known for its potential therapeutic applications, particularly in medicinal chemistry.
Aplicaciones Científicas De Investigación
3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. In biology, it may be used as a tool compound to study cellular processes and molecular interactions. Additionally, its unique chemical properties make it valuable in industrial applications, such as the development of new materials or chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic strategies and reaction conditions are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways . For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile include other pyrrolidine derivatives and pyrimidine-containing compounds . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness: What sets 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile apart is its unique combination of the pyrrolidine and pyrimidine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for exploring new therapeutic avenues and scientific research applications.
Propiedades
IUPAC Name |
3-(3-pyrimidin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)15(21)20-8-5-14(11-20)22-16-18-6-2-7-19-16/h1-4,6-7,9,14H,5,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAUJSMGNALIRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
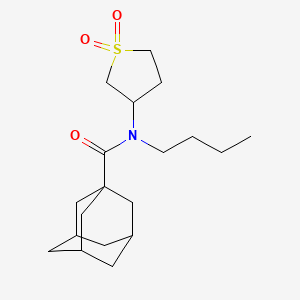
![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)
![1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE](/img/structure/B2386406.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
![3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one](/img/structure/B2386408.png)
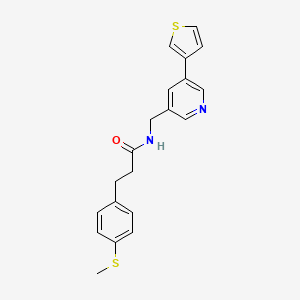
![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)

